molecular formula C17H22N2O B14512023 2-(1H-Imidazol-1-yl)-1-phenyloctan-1-one CAS No. 62514-39-0

2-(1H-Imidazol-1-yl)-1-phenyloctan-1-one

Cat. No.: B14512023
CAS No.: 62514-39-0
M. Wt: 270.37 g/mol
InChI Key: XETAEPYJRRAPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazol-1-yl)-1-phenyloctan-1-one is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-1-yl)-1-phenyloctan-1-one typically involves the condensation of an imidazole derivative with a phenyl-substituted octanone. Common methods include:

Industrial Production Methods: Industrial production of imidazole derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. Solvents like acetic acid, ethylene glycol, and toluene are commonly used, with or without acidic catalysts such as trifluoroacetic acid .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Imidazol-1-yl)-1-phenyloctan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

2-(1H-Imidazol-1-yl)-1-phenyloctan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)-1-phenyloctan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

    Thiabendazole: An antihelmintic.

Uniqueness: 2-(1H-Imidazol-1-yl)-1-phenyloctan-1-one stands out due to its unique structural features and broad range of applications. Its long alkyl chain and phenyl group confer distinct chemical properties, making it versatile in various chemical reactions and applications .

Properties

CAS No.

62514-39-0

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

2-imidazol-1-yl-1-phenyloctan-1-one

InChI

InChI=1S/C17H22N2O/c1-2-3-4-8-11-16(19-13-12-18-14-19)17(20)15-9-6-5-7-10-15/h5-7,9-10,12-14,16H,2-4,8,11H2,1H3

InChI Key

XETAEPYJRRAPFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)C1=CC=CC=C1)N2C=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.